molecular formula C20H34O7 B142881 3-O-Dodecylcarbomethylascorbic acid CAS No. 133794-57-7

3-O-Dodecylcarbomethylascorbic acid

Cat. No.: B142881
CAS No.: 133794-57-7
M. Wt: 386.5 g/mol
InChI Key: MUSWYBCUWOLKQJ-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Dodecylcarbomethylascorbic acid (chemical formula: C₂₄H₄₂O₇; CAS: 86404-04-8) is a synthetic derivative of ascorbic acid (vitamin C) modified at the 3-O position with a dodecyl carbomethyl group. This structural alteration enhances its lipid solubility compared to hydrophilic ascorbic acid, enabling improved cellular membrane permeability and stability in lipophilic environments . The compound has been investigated primarily for its chemopreventive properties, particularly in carcinogenesis models.

Properties

CAS No.

133794-57-7

Molecular Formula

C20H34O7

Molecular Weight

386.5 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-(2-oxotetradecoxy)-2H-furan-5-one

InChI

InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-15(22)14-26-19-17(24)20(25)27-18(19)16(23)13-21/h16,18,21,23-24H,2-14H2,1H3/t16-,18+/m0/s1

InChI Key

MUSWYBCUWOLKQJ-FUHWJXTLSA-N

SMILES

CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O

Isomeric SMILES

CCCCCCCCCCCCC(=O)COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O

Other CAS No.

133794-57-7

Synonyms

3-O-DODECYLCARBOMETHYLASCORBICACID

Origin of Product

United States

Comparison with Similar Compounds

The chemopreventive and biochemical profiles of 3-O-dodecylcarbomethylascorbic acid (DAsA) are best contextualized by comparing it to structurally analogous ascorbic acid derivatives and other antioxidants. Below is a detailed analysis supported by experimental data.

Structural and Functional Comparison

Table 1: Structural Features of Ascorbic Acid Derivatives

Compound Name Substituent at 3-O Position CAS Number Key Functional Traits
This compound Dodecyl carbomethyl 86404-04-8 High lipid solubility; stable in lipophilic matrices
3-O-Ethylascorbic acid (EAsA) Ethyl 133794-57-7 Moderate lipid solubility; retains antioxidant activity
3-O-Methylascorbic acid Methyl 13443-57-7 Low lipid solubility; rapid metabolic clearance
6-(Oleoyloxy)-L-ascorbic acid Oleoyloxy 15042-01-0 Amphiphilic; membrane-targeted delivery
Efficacy in Carcinogenesis Models

Table 2: Comparative Chemopreventive Effects in DMBA-Induced Mammary Carcinogenesis (Rat Model)

Compound Tumor Multiplicity (Mean ± SD) Tumor Volume (Mean ± SD, cm³) Mechanism of Action
This compound 4.1 ± 2.9 (control) → 2.5 ± 5.3 4.9 ± 9.2 (control) → 2.5 ± 5.3* Reduces tumor growth via antioxidant and anti-proliferative pathways
3-O-Ethylascorbic acid (EAsA) 4.1 ± 2.9 → 1.6 ± 1.6** 4.9 ± 9.2 → 2.1 ± 3.8* Potent inhibition of tumor initiation; superior to DAsA in reducing multiplicity
1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) 4.1 ± 2.9 → 2.6 ± 1.9* Not reported Phenolic antioxidant; inhibits mutagenesis via direct radical scavenging

Key findings:

  • DAsA vs. EAsA : While both compounds reduced tumor volume (P < 0.05), EAsA exhibited stronger suppression of tumor multiplicity (P < 0.01), likely due to its balanced lipophilicity and retention of ascorbate’s redox activity .
  • DAsA vs. HTHQ: HTHQ, a non-ascorbate phenolic antioxidant, showed superior antimutagenic effects in Salmonella assays (99% reduction in revertants at 20 mg dose) but comparable tumor multiplicity reduction in vivo. DAsA’s advantage lies in its dual role as a pro-vitamin C derivative and lipid-soluble agent .
Limitations and Unique Advantages
  • EAsA: More versatile in early-stage carcinogenesis but less stable in lipid-rich tissues compared to DAsA.
  • HTHQ: Mechanistically distinct (non-ascorbate), making it unsuitable for vitamin C-dependent pathways but effective in acute oxidative stress scenarios.

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